4-Morpholinecarbonyl chloride is a reactive acylating agent primarily used to introduce the morpholinocarbonyl moiety onto nucleophiles such as amines and alcohols, forming substituted ureas and carbamates. Typically supplied as a colorless to pale yellow liquid, its utility as a chemical intermediate is well-established in pharmaceutical research and organic synthesis. The compound is sensitive to moisture and requires careful handling, as hydrolysis liberates hydrochloric acid. Its reactivity profile and physical form make it a standard reagent for specific carbamoylation reactions in laboratory and process chemistry workflows.
Selecting a carbamoylating agent requires careful consideration beyond simple functional group equivalence. Direct structural analogs, such as N-piperidinecarbonyl chloride, are not drop-in substitutes; the electronic properties of the heterocyclic nitrogen and the presence of the morpholine oxygen atom directly influence the reagent's reactivity, stability, and the pharmacokinetic properties of the final product. Furthermore, for complex industrial targets like the anticoagulant Rivaroxaban, process development often favors multi-step syntheses utilizing different reagents like N,N'-carbonyldiimidazole or chloroformates over direct acylation. This indicates that for certain substrates, the reactivity or selectivity of 4-morpholinecarbonyl chloride may not be optimal, making the choice between this off-the-shelf reagent and a de-novo synthesis route a critical procurement and process-design decision.
The reactivity and stability of 4-Morpholinecarbonyl chloride (MPC) have been quantitatively defined through solvolysis rate studies. In 100% water at 35.0 °C, the compound hydrolyzes with a first-order rate constant of 5.50 x 10⁻² s⁻¹. This provides a quantitative baseline for its electrophilicity and stability in protic, nucleophilic environments. While direct comparative rates against N-piperidinecarbonyl chloride under identical conditions are not published, it is well-established in the literature that solvolysis rates for N,N-disubstituted carbamoyl chlorides are highly sensitive to the N-substituents. For example, N,N-diethylcarbamoyl chloride reacts 4.2 times faster than N,N-dimethylcarbamoyl chloride in 80% ethanol, demonstrating that minor structural changes cause significant shifts in reactivity.
| Evidence Dimension | First-Order Solvolysis Rate Constant (k) |
| Target Compound Data | 5.50 x 10⁻² s⁻¹ (for 4-Morpholinecarbonyl chloride) |
| Comparator Or Baseline | N,N-diethylcarbamoyl chloride is 4.2x more reactive than N,N-dimethylcarbamoyl chloride, establishing high structural sensitivity in this reagent class. |
| Quantified Difference | N/A (Baseline provides context for high sensitivity to structure) |
| Conditions | Target: 100% Water at 35.0 °C. Comparator: 80% Ethanol at 25.0 °C. |
This established reactivity benchmark allows for more predictable reaction design, parameter setting, and control, reducing the risk of failed batches or unexpected side-products during scale-up.
4-Morpholinecarbonyl chloride is a liquid at standard temperature and pressure, with a reported density of approximately 1.28 g/mL at 25 °C. This physical state offers significant handling and processability advantages over alternative carbamoylating agents that are solids or gases. As a liquid, it can be accurately dosed by volume using standard laboratory pumps and automated liquid handlers, which is critical for high-throughput screening and process control. This contrasts with solid reagents, which require weighing and can be prone to static and clumping, and with gaseous reagents like phosgene, which require specialized handling equipment and stringent safety protocols.
| Evidence Dimension | Physical State at STP |
| Target Compound Data | Liquid |
| Comparator Or Baseline | Solid carbamoylating agents (e.g., 1,1'-Carbonyldiimidazole) or gaseous reagents (e.g., Phosgene). |
| Quantified Difference | Qualitative (Liquid vs. Solid/Gas) |
| Conditions | Standard Temperature and Pressure |
The liquid form simplifies material handling, enables easier integration into automated synthesis platforms, and avoids the operational complexities and safety hazards associated with solid or gaseous alternatives.
The liquid form and defined reactivity profile make this reagent suitable for automated, parallel synthesis of urea libraries targeting kinases. Its ease of handling allows for precise, robotic dispensing, while its predictable reactivity ensures consistent conversion rates across a microplate, which is critical for generating reliable structure-activity relationship (SAR) data.
In lead optimization, the morpholine group is frequently installed to enhance aqueous solubility, improve metabolic stability, and fine-tune binding interactions. Using 4-morpholinecarbonyl chloride provides a direct, single-step method to attach this valuable scaffold to amine-containing lead compounds, accelerating the design-make-test-analyze cycle.
Irritant;Health Hazard